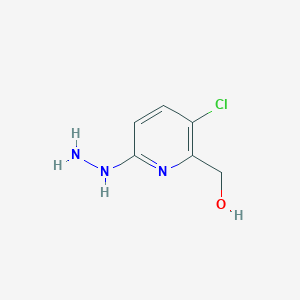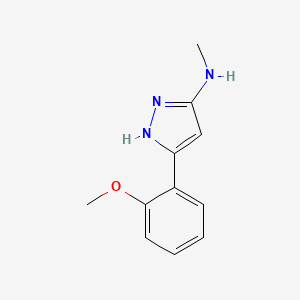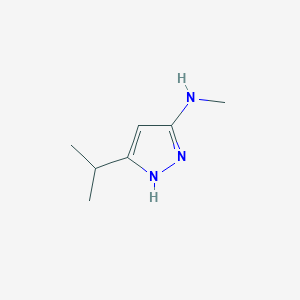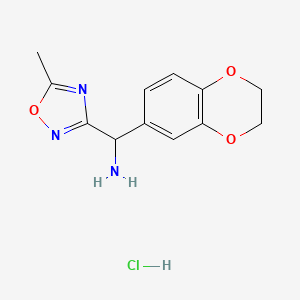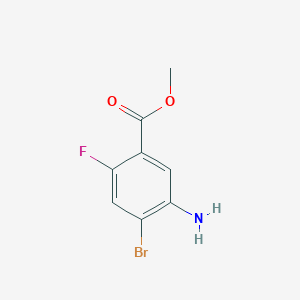
Methyl 5-amino-4-bromo-2-fluorobenzoate
Vue d'ensemble
Description
“Methyl 5-amino-4-bromo-2-fluorobenzoate” is a chemical compound with the molecular formula C8H7BrFNO2 . It is a derivative of benzoic acid, which is characterized by the presence of an amino group (-NH2), a bromo group (-Br), and a fluoro group (-F) on the benzene ring .
Molecular Structure Analysis
The molecular structure of “Methyl 5-amino-4-bromo-2-fluorobenzoate” consists of a benzene ring substituted with an amino group (-NH2), a bromo group (-Br), a fluoro group (-F), and a methoxy group (-OCH3) attached to the carboxyl group (-COOH) of the benzoic acid .Physical And Chemical Properties Analysis
“Methyl 5-amino-4-bromo-2-fluorobenzoate” has a molecular weight of 248.05 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound’s exact mass is 246.96442 g/mol, and its monoisotopic mass is also 246.96442 g/mol . The compound’s complexity, as computed by PubChem, is 203 .Applications De Recherche Scientifique
Synthesis and Optimization
- Optimization of Synthesis Methods: Methyl 2-amino-5-fluorobenzoate, a compound similar to Methyl 5-amino-4-bromo-2-fluorobenzoate, was synthesized through a series of reactions including nitrification, esterification, and hydronation. An optimal synthesis route was developed, leading to a high yield of the target product, confirmed through various analytical techniques (Yin Jian-zhong, 2010).
Applications in Photodynamic Therapy
- Use in Cancer Treatment: A study on new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base, which are structurally related to Methyl 5-amino-4-bromo-2-fluorobenzoate, highlighted their potential in photodynamic therapy for cancer treatment. These compounds show high singlet oxygen quantum yield, crucial for Type II mechanisms in photodynamic therapy (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Novel Chemical Reactions and Synthesis
- Unique Chemical Reactions: A study presented a novel synthesis method for 4H-1,4-benzoxazines using methyl 2-chloro-5-ethoxycarbonylamino-4-fluorobenzoate, a compound analogous to Methyl 5-amino-4-bromo-2-fluorobenzoate. This method produced unexpected results, leading to new insights into reaction mechanisms and synthetic pathways (Noriaki Kudo, Satoru Furuta, Kazuo Sato, 1996).
Chemical Structure and Properties Analysis
- Vibrational Study and Molecular Analysis: In a study focused on Methyl 2-amino 5-bromobenzoate, a structurally related compound, researchers used density functional theory to investigate the molecular structure and vibrational spectra. This study provided insights into molecular properties and hyperpolarizability, contributing to the understanding of similar compounds like Methyl 5-amino-4-bromo-2-fluorobenzoate (A. Saxena, Megha Agrawal, A. Gupta, 2015).
Propriétés
IUPAC Name |
methyl 5-amino-4-bromo-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKZUPHIDZNPEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-4-bromo-2-fluorobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



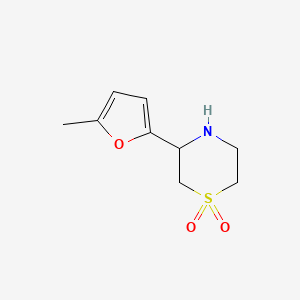

![1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1423458.png)
![2-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B1423459.png)
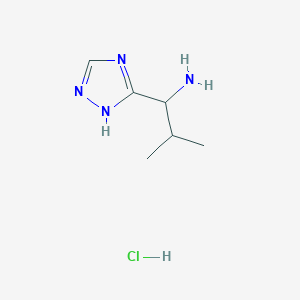
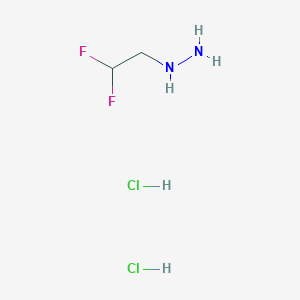
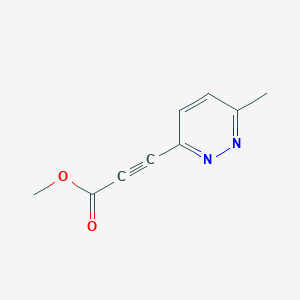
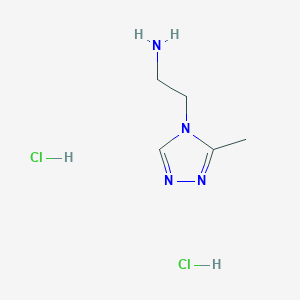
![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B1423469.png)
